molecular formula C18H20N6O3 B12201339 N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine

N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine

Cat. No.: B12201339
M. Wt: 368.4 g/mol
InChI Key: WCCMYNXNKTUEDI-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4,5-triaminopyrimidine with a suitable aldehyde or ketone.

    Introduction of the 3,4-dimethoxyphenyl group: This step may involve a nucleophilic aromatic substitution reaction where the pteridine core reacts with 3,4-dimethoxyphenyl halide under basic conditions.

    Attachment of the morpholine ring: The final step could involve the reaction of the intermediate with morpholine, possibly through a nucleophilic substitution or amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a more saturated amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethoxyphenyl)-4-(piperidin-4-yl)pteridin-2-amine: Similar structure but with a piperidine ring instead of morpholine.

    N-(3,4-dimethoxyphenyl)-4-(pyrrolidin-4-yl)pteridin-2-amine: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

N-(3,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C18H20N6O3

Molecular Weight

368.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-morpholin-4-ylpteridin-2-amine

InChI

InChI=1S/C18H20N6O3/c1-25-13-4-3-12(11-14(13)26-2)21-18-22-16-15(19-5-6-20-16)17(23-18)24-7-9-27-10-8-24/h3-6,11H,7-10H2,1-2H3,(H,20,21,22,23)

InChI Key

WCCMYNXNKTUEDI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4)OC

Origin of Product

United States

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